molecular formula C19H30N2OS B14676206 Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- CAS No. 32417-13-3

Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio-

Cat. No.: B14676206
CAS No.: 32417-13-3
M. Wt: 334.5 g/mol
InChI Key: HXEDMYLFVCTMIJ-UHFFFAOYSA-N
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Description

Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- is a complex organic compound that belongs to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- typically involves multiple steps, starting from benzoic acid derivatives. The general synthetic route includes:

    Formation of Benzamide Core: The initial step involves the conversion of benzoic acid to benzamide through an amide formation reaction.

    Introduction of p-Isopentoxy Group: The p-isopentoxy group is introduced via an etherification reaction, where an appropriate alcohol (isopentanol) reacts with the benzamide derivative.

    Attachment of 2-Piperidinoethylthio Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted benzamides with different functional groups.

Scientific Research Applications

Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that play a role in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways, induce apoptosis, or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-substituted Benzamides: Compounds with various substituents on the nitrogen atom, such as N-methylbenzamide, N-ethylbenzamide.

    Thio-benzamides: Benzamides with sulfur-containing groups, such as thioacetamide.

Uniqueness

Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the p-isopentoxy group and the 2-piperidinoethylthio group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

32417-13-3

Molecular Formula

C19H30N2OS

Molecular Weight

334.5 g/mol

IUPAC Name

4-(3-methylbutoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide

InChI

InChI=1S/C19H30N2OS/c1-16(2)10-15-22-18-8-6-17(7-9-18)19(23)20-11-14-21-12-4-3-5-13-21/h6-9,16H,3-5,10-15H2,1-2H3,(H,20,23)

InChI Key

HXEDMYLFVCTMIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=S)NCCN2CCCCC2

Origin of Product

United States

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